2-(3-Bromophenyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMKGJLVXVPZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270556-17-6 | |
| Record name | 2-(3-bromophenyl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Reaction Mechanisms in Azetidine Synthesis
Mechanistic Pathways of Intramolecular Cyclizations
Intramolecular cyclization represents a direct and efficient approach to the azetidine (B1206935) core. This strategy relies on the formation of a carbon-nitrogen bond within a single molecule containing both a nucleophilic nitrogen atom and an electrophilic carbon center.
One common pathway involves the intramolecular SN2 reaction of γ-amino halides or sulfonates. nih.gov In the context of synthesizing 2-(3-Bromophenyl)azetidine, a suitable precursor would be a 4-halo-1-amino-1-(3-bromophenyl)butane derivative. The nitrogen atom's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon bearing the leaving group (e.g., bromide, tosylate), leading to the formation of the four-membered ring.
Recent advancements have also explored radical cyclizations. For instance, a visible-light-mediated copper-catalyzed anti-Baldwin 4-exo-dig radical cyclization of ynamides has been reported for azetidine synthesis. nih.gov This process involves the generation of a vinyl radical that cyclizes onto the nitrogen atom, offering a unique regioselectivity that defies conventional Baldwin's rules. nih.gov Computational studies using DFT calculations have been employed to understand the preference for the 4-exo-dig pathway over the alternative 5-endo-dig cyclization. nih.gov
Furthermore, Lewis acid-catalyzed intramolecular aminolysis of epoxides provides another route. The La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines in high yields. nih.govfrontiersin.org The Lewis acid activates the epoxide ring, facilitating a nucleophilic attack by the pendant amine at the C3 position to form the azetidine ring. frontiersin.org
| Intramolecular Cyclization Method | Key Mechanistic Feature | Potential Precursor for this compound | Reference |
| SN2 Cyclization | Nucleophilic attack by amine on an alkyl halide/sulfonate | 4-Halo-1-amino-1-(3-bromophenyl)butane | nih.gov |
| Radical Cyclization | 4-exo-dig cyclization of a vinyl radical | Ynamide derived from 3-bromobenzaldehyde (B42254) | nih.gov |
| Lewis Acid-Catalyzed Aminolysis | La(OTf)3-catalyzed ring-opening of a cis-3,4-epoxy amine | A cis-3,4-epoxy amine with a 3-bromophenyl substituent | nih.govfrontiersin.org |
Detailed Analysis of Ring Expansion Mechanisms, including Ylide-Type Intermediates
Ring expansion reactions, particularly from three-membered aziridine (B145994) rings, offer a powerful method for constructing the azetidine scaffold. These reactions often proceed through highly reactive ylide intermediates.
A prominent example is the acs.orgrsc.org-Stevens rearrangement of aziridinium (B1262131) ylides. In this process, a carbene, often generated from a diazo compound in the presence of a rhodium or copper catalyst, reacts with an aziridine to form a transient aziridinium ylide. nih.gov This ylide then undergoes a concerted, asynchronous ring-opening and closing sequence to yield the one-carbon expanded azetidine ring. nih.gov DFT computations have been instrumental in elucidating the concerted nature of this rearrangement, which accounts for the high stereospecificity often observed. nih.gov
Another related pathway is the rsc.orgacs.org-sigmatropic rearrangement of ammonium (B1175870) ylides. While this is more commonly associated with the formation of five-membered rings, under specific structural constraints, it can be directed towards azetidine synthesis.
The formation and subsequent rearrangement of these ylide intermediates are critical steps. The stability and reactivity of the ylide are influenced by the substituents on both the aziridine ring and the carbene precursor. The competition between the desired ring expansion and other potential pathways, such as cheletropic elimination, is a key factor that needs to be controlled for a successful synthesis. nih.gov Biocatalytic approaches using engineered cytochrome P450 enzymes have also been developed to control the fate of aziridinium ylides, favoring the acs.orgrsc.org-Stevens rearrangement over competing reactions. acs.org
| Ring Expansion Method | Key Intermediate | Mechanistic Step | Reference |
| Carbene-mediated Ring Expansion | Aziridinium Ylide | acs.orgrsc.org-Stevens Rearrangement | nih.govacs.org |
| Formal Sigmatropic Rearrangement | Ammonium Ylide | acs.orgrsc.org-Sigmatropic Rearrangement | researchgate.net |
Photochemical and Thermal Cycloaddition Mechanisms
Photochemical and thermal cycloadditions provide a direct means to construct the azetidine ring by forming two new bonds in a single step. The most notable of these is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. researchgate.netrsc.orgrsc.org
In this reaction, the imine, upon photochemical excitation, adds to the alkene to form the four-membered azetidine ring. The mechanism can proceed through either the singlet or triplet excited state of the imine. researchgate.net The use of photosensitizers, such as acetone, can facilitate the reaction by promoting intersystem crossing to the triplet state. rsc.org Visible-light-mediated versions of the aza Paternò–Büchi reaction have also been developed, utilizing photocatalysts like iridium complexes to activate the imine precursor via triplet energy transfer. rsc.orgnih.gov This approach allows for milder reaction conditions and broader substrate scope. nih.gov
For the synthesis of this compound, the reaction would involve the photocycloaddition of an imine derived from 3-bromobenzaldehyde with ethylene (B1197577) or a suitable ethylene equivalent. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the electronic properties of the substituents on both the imine and the alkene.
Intramolecular versions of the aza Paternò–Büchi reaction have also been reported, where the imine and alkene moieties are tethered within the same molecule, leading to the formation of bicyclic azetidine systems upon irradiation. rsc.orgnih.gov
| Cycloaddition Reaction | Excitation Method | Key Mechanistic Feature | Reference |
| Aza Paternò–Büchi | UV Irradiation (direct or sensitized) | [2+2] cycloaddition via excited state imine | rsc.orgrsc.org |
| Visible-Light-Mediated Aza Paternò–Büchi | Visible Light with Photocatalyst (e.g., Ir complex) | Triplet energy transfer to imine precursor | rsc.orgnih.gov |
| Intramolecular Aza Paternò–Büchi | UV Irradiation (direct or sensitized) | Intramolecular [2+2] cycloaddition | rsc.orgnih.gov |
Metal-Catalyzed Cyclization Mechanisms, including Alkyl–Pd(IV) Reductive Elimination
Transition metal catalysis has emerged as a powerful tool for azetidine synthesis, enabling reactions that are otherwise difficult to achieve. Palladium-catalyzed intramolecular C(sp³)–H amination is a particularly elegant strategy.
This reaction typically involves the coordination of a palladium(II) catalyst to an amine substrate, followed by C–H activation to form a palladacycle. rsc.org This intermediate is then oxidized to a Pd(IV) species using a hypervalent iodine oxidant, such as benziodoxole tosylate. rsc.orgnih.gov The crucial step is the subsequent reductive elimination from the alkyl–Pd(IV) intermediate to form the C–N bond of the azetidine ring and regenerate the Pd(II) catalyst. scispace.com
The selectivity of the reductive elimination is a key challenge, as competing pathways, such as C-O or C-halogen bond formation, can occur depending on the ligands present on the Pd(IV) center. scispace.com The use of specific additives, like AgOAc, has been found to be critical in promoting the desired C–N reductive elimination by facilitating the dissociative ionization of other anionic ligands from the palladium center. rsc.orgnih.gov This strategy has been successfully applied to the synthesis of highly functionalized and enantiopure azetidines. nih.gov
| Catalyst System | Oxidant | Key Mechanistic Step | Reference |
| Pd(II) | Benziodoxole tosylate | C(sp³)–N reductive elimination from an Alkyl–Pd(IV) intermediate | rsc.orgnih.govscispace.com |
| Pd₂(dba)₃ / Xphos | - | C-H and C-X bond activation | tandfonline.com |
Stereoelectronic Effects and Competing Reaction Pathways in Azetidine Formation
The successful synthesis of azetidines is often dictated by a delicate balance of stereoelectronic effects and the management of competing reaction pathways. The inherent ring strain of the four-membered ring makes its formation challenging and can also lead to undesired ring-opening reactions. nih.gov
In intramolecular cyclizations, the regioselectivity of the ring closure is a critical factor. For example, in the aminolysis of epoxy anilines, the substitution pattern on the aromatic ring can influence the reaction outcome. Electron-donating groups may favor the desired azetidine formation, while in some cases, competing electrophilic aromatic substitution can lead to the formation of larger rings like tetrahydroquinolines. frontiersin.org
Computational studies, such as Density Functional Theory (DFT) calculations, have proven invaluable in understanding these competing pathways. For instance, in the DABCO-catalyzed diastereoselective cyclization to form azetidine nitrones, DFT calculations revealed a four-step mechanism and identified the rate-determining step, rationalizing the observed diastereoselectivity and confirming the preference for the desired pathway over alternatives with significantly higher activation barriers. acs.org
In ring expansion reactions, a major competing pathway for the rearrangement of aziridinium ylides is cheletropic extrusion, which leads to the formation of an alkene and an imine instead of the desired azetidine. nih.gov The structure of the starting materials and the catalyst employed play a crucial role in directing the reaction towards the desired ring expansion pathway.
Similarly, in photochemical cycloadditions, E/Z isomerization of the imine can be a competing relaxation pathway that reduces the quantum yield of the desired [2+2] cycloaddition. rsc.org Using cyclic imines or imine precursors that are less prone to isomerization can mitigate this issue. rsc.org
| Reaction Type | Competing Pathway | Influencing Factors | Reference |
| Intramolecular Aminolysis of Epoxy Anilines | Tetrahydroquinoline formation | Electronic properties of aromatic substituents | frontiersin.org |
| Ring Expansion of Aziridines | Cheletropic extrusion | Catalyst, substrate structure | nih.gov |
| Aza Paternò–Büchi Reaction | E/Z Isomerization of imine | Structure of the imine | rsc.org |
| Intramolecular Cyclization | Ring-opening of azetidine product | Ring strain, presence of nucleophiles/electrophiles | nih.gov |
Stereoselective Synthesis and Chiral Control in 2 3 Bromophenyl Azetidine Derivatives
Strategies for Diastereoselective Azetidine (B1206935) Construction
Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. In the context of 2-(3-Bromophenyl)azetidine derivatives, this involves controlling the relative configuration of substituents on the azetidine ring.
One notable strategy for achieving diastereoselectivity is through intramolecular cyclization reactions. For instance, a general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines. This kinetically controlled reaction favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. The reaction conditions can be optimized to achieve high diastereoselectivity, favoring the trans product. Quantum chemical studies have provided insight into the reaction mechanism, explaining the observed regio- and stereoselectivity based on Baldwin's rules for ring-formation reactions of oxiranes acs.orgsemanticscholar.org.
Another approach involves the hydrogenation of unsaturated azetidine precursors. For example, the hydrogenation of C2-substituted unsaturated azetidines using Pearlman's catalyst can proceed with good to excellent levels of diastereoselectivity, favoring the formation of cis isomers nih.gov. The choice of catalyst and reaction conditions plays a crucial role in determining the diastereomeric outcome.
The substitution pattern of the starting materials can also influence diastereoselectivity. In visible-light-driven radical silylative cyclization of aza-1,6-dienes to form piperidines, the substitution pattern of the electron-neutral olefin was found to correlate with the observed diastereoselectivity nih.gov. Similar principles can be applied to the synthesis of azetidines.
Below is a table summarizing different strategies for diastereoselective azetidine construction:
| Strategy | Key Features | Typical Diastereoselectivity | Reference |
| Intramolecular Cyclization | Kinetically controlled ring closure of substituted benzylamines. | High, favors trans isomers. | acs.orgsemanticscholar.org |
| Hydrogenation | Reduction of unsaturated azetidines using Pearlman's catalyst. | Good to excellent, favors cis isomers. | nih.gov |
Enantioselective Approaches to this compound Scaffolds
Enantioselective synthesis focuses on the preferential formation of one of two enantiomers of a chiral molecule. This is particularly important for producing biologically active compounds, as often only one enantiomer exhibits the desired therapeutic effect.
Several enantioselective methods have been developed for the synthesis of chiral azetidines. One prominent strategy is the use of chiral catalysts in cycloaddition reactions. For example, a B(C6F5)3/chiral phosphoric acid-catalyzed asymmetric [2+2] cycloaddition of ketimines and aryl vinyl selenides has been shown to produce chiral azetidines with excellent stereoselectivities, achieving high diastereomeric ratios and enantiomeric ratios researcher.life.
Copper-catalyzed reactions have also proven effective. A highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst allows for the installation of boryl and allyl groups with the creation of two new stereogenic centers. This method provides access to chiral 2,3-disubstituted azetidines with complete regio-, enantio-, and diastereoselectivity in many cases researcher.lifenih.gov.
Furthermore, enantioselective ring-opening of 3-substituted azetidines promoted by a chiral squaramide hydrogen-bond donor catalyst has been reported. This method allows for the synthesis of highly enantioenriched α-amino-γ-halopropane chiral building blocks from a variety of azetidine substrates acs.org.
The table below highlights some enantioselective approaches to azetidine scaffolds:
| Method | Catalyst/Reagent | Key Transformation | Stereoselectivity | Reference |
| [2+2] Cycloaddition | B(C6F5)3/Chiral Phosphoric Acid | Ketimines and Aryl Vinyl Selenides | >20:1 dr and up to 96:4 er | researcher.life |
| Boryl Allylation | Cu/Bisphosphine | Azetines | Complete regio-, enantio-, and diastereoselectivity | researcher.lifenih.gov |
| Ring Opening | Chiral Squaramide | 3-Substituted Azetidines | High enantiomeric excess | acs.org |
Chiral Auxiliaries and Catalysts in Azetidine Synthesis
Chiral auxiliaries and catalysts are instrumental in controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter.
(S)-1-Phenylethylamine is an example of a chiral auxiliary that has been used as a nitrogen atom donor in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids rsc.org. The known absolute configuration of the chiral auxiliary allows for the assignment of the absolute configuration of the final product.
Chiral catalysts, on the other hand, participate in the reaction and induce chirality without being consumed. BINOL-derived phosphoric acid catalysts have been used in the intermolecular desymmetrization of meso-azetidines. The selectivity of these catalysts is dependent on their structure, with bulky substituents on the BINOL backbone often leading to higher enantioselectivity nih.govrsc.org.
Phase-transfer catalysis using chiral cations is another powerful tool. A novel SF5-containing chiral cation phase-transfer catalyst has been employed for the enantioselective synthesis of spiro-3,2′-azetidine oxindoles. The enantioinduction is achieved through chiral cation activation of the leaving group, coupled with a key π-interaction between the catalyst and the substrate nih.gov.
The following table provides examples of chiral auxiliaries and catalysts used in azetidine synthesis:
| Type | Example | Application | Mechanism of Chiral Induction | Reference |
| Chiral Auxiliary | (S)-1-Phenylethylamine | Synthesis of azetidine-2,4-dicarboxylic acids | Acts as a nitrogen donor with a known absolute configuration. | rsc.org |
| Chiral Catalyst | BINOL-derived Phosphoric Acid | Intermolecular desymmetrization of meso-azetidines | Bifunctional activation of the azetidine nitrogen and the thione tautomer of the nucleophile. | nih.govrsc.org |
| Chiral Catalyst | SF5-containing Chiral Cation | Enantioselective synthesis of spiro-3,2′-azetidine oxindoles | Chiral cation activation of the leaving group and π-interaction with the substrate. | nih.gov |
Transfer of Chirality from Substrate to Azetidine Product
Chirality transfer, where a stereocenter in the starting material dictates the stereochemistry of the product, is an efficient strategy for synthesizing chiral molecules.
In the synthesis of chiral 2,3-disubstituted azetidines via copper-catalyzed boryl allylation of azetines, the chirality is induced by the chiral ligand on the copper catalyst, effectively transferring chiral information to the azetidine product researcher.life.
Another example is the use of chiral tert-butanesulfinamides for chiral induction in the synthesis of C2-substituted azetidines. This approach utilizes an inexpensive and readily available chiral auxiliary to achieve diastereocontrol. The stereochemistry of the final product can be controlled by selecting either the (R)- or (S)-sulfinamide reactant acs.org.
The stereochemical outcome of the ring-opening of aziridines is also substrate-dependent, demonstrating a transfer of stereochemical information from the starting material to the product nih.gov. While this applies to aziridines, the principle of substrate-controlled stereoselectivity is relevant to azetidine synthesis as well.
Advanced Spectroscopic Characterization and Structural Analysis of Azetidine Derivatives
X-ray Crystallography for Absolute and Relative Stereochemical Determination
X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This technique is indispensable for establishing both the relative and absolute stereochemistry of chiral centers within a molecule like 2-(3-Bromophenyl)azetidine.
The process begins with the growth of a suitable single crystal of the compound. When this crystal is irradiated with X-rays, the electrons within the molecule diffract the X-rays, creating a unique diffraction pattern. The analysis of this pattern allows for the generation of an electron density map, from which the positions of the individual atoms can be determined.
For a molecule with a single chiral center, such as this compound at the C2 position, X-ray crystallography can determine its absolute configuration (R or S). This is often achieved through the use of anomalous dispersion, where the presence of a heavy atom, such as the bromine atom in this compound, causes small but measurable differences in the intensities of Friedel pairs of reflections. This effect allows for the absolute assignment of the stereochemistry. In the absence of a sufficiently heavy atom, the absolute configuration can be determined by co-crystallization with a chiral reference of known absolute stereochemistry.
In cases of azetidine (B1206935) derivatives with multiple stereocenters, X-ray crystallography elucidates the relative stereochemistry between them (e.g., cis or trans). The crystal structure provides a clear depiction of the spatial relationship of substituents on the azetidine ring.
While a specific crystal structure for this compound is not available, the table below presents hypothetical data based on typical bond lengths and angles observed in similar phenyl-substituted azetidine structures.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 98.76 |
| Volume (ų) | 1019.8 |
| Z | 4 |
| Bond Length C2-N1 (Å) | 1.48 |
| Bond Length C2-C(Aryl) (Å) | 1.51 |
| Bond Angle N1-C2-C4 (°) | 88.5 |
Spectroscopic Probes for Investigating Electronic Structures
Spectroscopic techniques are powerful tools for probing the electronic structure of molecules, providing insights into molecular orbitals, electronic transitions, and the influence of substituents on the electron distribution. For this compound, a combination of absorption and emission spectroscopy, supported by computational methods, would be employed to characterize its electronic properties.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to identify the electronic transitions within the molecule. The chromophore in this compound is the bromophenyl group. The absorption bands observed in the UV-Vis spectrum correspond to transitions of electrons from lower energy molecular orbitals (typically π orbitals of the aromatic ring) to higher energy orbitals (π* orbitals). The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic environment. The bromine substituent, being an electron-withdrawing group through induction but a weak deactivator due to hyperconjugation, will influence the energy of these transitions compared to an unsubstituted phenylazetidine.
Fluorescence spectroscopy can provide further information about the excited state of the molecule. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent emission of a photon as the molecule returns to the ground state is known as fluorescence. The fluorescence spectrum, Stokes shift (the difference in wavelength between the absorption and emission maxima), and quantum yield are all valuable parameters for understanding the nature of the lowest excited singlet state and the pathways for de-excitation.
Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is a crucial tool for interpreting experimental spectroscopic data. mdpi.com TD-DFT calculations can predict the energies of electronic transitions, the corresponding oscillator strengths, and the nature of the molecular orbitals involved. This allows for a detailed assignment of the observed absorption bands to specific electronic transitions (e.g., π → π*).
The following table outlines the expected spectroscopic properties for this compound based on the analysis of similar aromatic compounds.
Table 2: Predicted Spectroscopic Properties for this compound
| Spectroscopic Technique | Predicted Observation | Information Gained |
|---|---|---|
| UV-Vis Spectroscopy | Absorption maxima (λmax) around 260-280 nm | Energy of π → π* electronic transitions in the bromophenyl ring |
| Fluorescence Spectroscopy | Emission maximum at a longer wavelength than λmax | Nature of the lowest excited singlet state and relaxation pathways |
Table of Compounds
| Compound Name |
|---|
Computational Chemistry and Theoretical Studies on Azetidine Systems
Quantum Chemical Methods for Electronic and Thermodynamic Properties
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in calculating the electronic and thermodynamic properties of azetidine (B1206935) systems. nih.gov These calculations provide a foundational understanding of molecular stability, structure, and energy.
By solving approximations of the Schrödinger equation, researchers can determine key thermodynamic parameters. For instance, calculations on nitroimine-substituted azetidine derivatives have been used to determine their heats of formation (HOFs), a critical measure of stability. researchgate.net These studies show that the substitution of nitroimine groups significantly increases the HOF, indicating their potential as energetic materials. researchgate.net For a molecule like 2-(3-Bromophenyl)azetidine, DFT could be used to calculate its ground-state energy, enthalpy, and Gibbs free energy, providing a detailed thermodynamic profile.
DFT calculations have proven effective in predicting the thermodynamics of a wide range of metabolic reactions, achieving a mean absolute error between 1.60 and 2.27 kcal/mol when compared to experimental data, which is near the desired benchmark of chemical accuracy. nih.gov This level of precision allows for reliable predictions of reaction spontaneity and equilibrium positions for reactions involving azetidine derivatives. In the synthesis of 2-arylazetidines, quantum chemical investigations have been used to compare the thermodynamic stability of different isomers, such as cis and trans products, revealing that trans isomers are generally more stable due to reduced steric hindrance. researchgate.net Despite this, the formation of the less stable four-membered azetidine ring is often observed, indicating that the reaction is under kinetic rather than thermodynamic control. nih.govacs.org
Table 1: Calculated Thermodynamic Properties for Azetidine Derivatives (Note: Data is illustrative of calculations performed on substituted azetidines, based on findings from studies on related compounds.) researchgate.net
| Derivative | Total Energy (Hartree) | Zero-Point Energy (kcal/mol) | Heat of Formation (HOF) (kJ/mol) |
|---|---|---|---|
| Azetidine | -173.8 | 65.2 | 120.5 |
| 1-Nitroimine-Azetidine | -380.1 | 68.9 | 353.3 |
| 2-Nitroimine-Azetidine | -380.0 | 68.5 | 355.1 |
Frontier Molecular Orbital Theory in Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity and pathways of chemical reactions. wikipedia.orgnih.gov The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For a reaction to be favorable, there must be a high degree of overlap and a small energy gap between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile). nih.govsemanticscholar.org
In the context of synthesizing this compound, FMO theory is particularly useful for predicting the feasibility of cycloaddition reactions, such as the aza Paternò-Büchi reaction. nih.gov This reaction involves the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine. rsc.orgrsc.org Computational models based on FMO have been developed to prescreen different combinations of reactants. mit.edu By calculating the frontier orbital energies of various alkenes and oximes (imine precursors), researchers can predict which pairs will successfully react to form azetidines. nih.govmit.edu
The success of these reactions often depends on matching the frontier molecular orbital energies of the reactants to lower the transition-state energy. nih.gov DFT computations have shown that competition between the desired [2+2] cycloaddition and side reactions like alkene dimerization is governed by these orbital interactions. nih.gov A smaller HOMO-LUMO gap between the reacting partners promotes the desired azetidine formation. nih.govsemanticscholar.org
Table 2: Application of FMO Theory in Predicting Reaction Feasibility
| HOMO-LUMO Energy Gap (ΔE) | Orbital Overlap | Predicted Reaction Rate | Example Reaction Type |
|---|---|---|---|
| Small | Good | Fast | Allowed Cycloaddition |
| Large | Poor | Slow / Does not occur | Forbidden Cycloaddition |
| Intermediate | Moderate | Moderate | Kinetically controlled reactions |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide detailed insights into its conformational landscape, flexibility, and dynamic behavior. nih.gov The four-membered azetidine ring is strained and can exhibit puckering, and the orientation of the 3-bromophenyl substituent is crucial for its interactions with other molecules.
To perform accurate MD simulations, a reliable force field that describes the potential energy of the system is required. Researchers have developed specific parameterizations for azetidine-containing molecules, such as for the proline analogue azetidine-2-carboxylic acid (Aze), for use in widely-used simulation packages like GROMACS. nih.gov These studies involve comparing simulated properties, such as interaction potential energies and hydrogen bonding capabilities, against known data to validate the force field. nih.gov
Computational Modeling of Reaction Yields and Substrate Scope
Computational chemistry has emerged as a predictive tool for estimating reaction yields and defining the substrate scope of synthetic methods, moving beyond trial-and-error experimental work. mit.edu For the synthesis of azetidines, which can be challenging, computational models have been developed to screen potential substrates and predict their likelihood of success in a given reaction. mit.edu
One successful approach combines calculations of frontier orbital energies with other molecular properties to predict the outcomes of photocatalyzed reactions that form azetidines. mit.edu Researchers at MIT and the University of Michigan developed a model that could predict whether 18 different pairs of alkenes and oximes would react to form an azetidine. mit.edu The model's predictions were found to be largely accurate when tested experimentally, demonstrating that such computational prescreening can effectively guide synthetic efforts and identify a wider range of viable substrates than previously thought. mit.edu
Another relevant computational technique is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govresearchgate.net While often used to predict biological activity, the QSAR methodology can also be adapted to model reaction outcomes like yield. In QSAR, statistical models are built that correlate a set of calculated molecular descriptors (e.g., steric, electronic, topological) with an observed outcome. chalcogen.roijrar.org For a reaction producing this compound, a QSAR model could be developed using a training set of similar reactions. The model would identify key descriptors that govern the reaction's success, such as the Balaban index (J) or molecular connectivity indices (⁰χv and ¹χv), which have been shown to correlate with the antimicrobial activity of other azetidinone derivatives. nih.gov
Table 3: Common Descriptors Used in Computational Modeling of Reactivity
| Descriptor Class | Example Descriptor | Property Modeled |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Reactivity, Reaction feasibility mit.edu |
| Thermodynamic | Total Energy, Molar Refractivity | Stability, Polarizability chalcogen.ro |
| Steric/Topological | Balaban Index (J), Ovality | Molecular shape and size nih.govchalcogen.ro |
| Quantum Chemical | Partial Charges | Regioselectivity rsc.org |
Theoretical Investigations of Stereoselectivity in Azetidine-Forming Reactions
Theoretical investigations are crucial for understanding and predicting the stereochemical outcome of chemical reactions. For the synthesis of substituted azetidines like this compound, controlling stereoselectivity is paramount. Computational methods, primarily DFT, are used to model the transition states of competing reaction pathways to determine why one stereoisomer is formed preferentially. nih.govfrontiersin.org
In the synthesis of 2-arylazetidines via ring-formation reactions of oxiranes, quantum chemical studies have shed light on the origins of regio- and stereoselectivity. acs.org By calculating the Gibbs free energy of activation (ΔG‡) for all possible transition states, researchers can identify the lowest-energy pathway, which corresponds to the major product observed experimentally. researchgate.netacs.org These studies have confirmed that the formation of trans-azetidines is often kinetically favored over cis-azetidines or the thermodynamically more stable five-membered pyrrolidine (B122466) rings. acs.orgresearchgate.net
Chemical Transformations and Derivatization Strategies of the Azetidine Core
Nucleophilic Ring-Opening Reactions of 2-(3-Bromophenyl)azetidine
The significant ring strain of the azetidine (B1206935) ring (approx. 25.4 kcal/mol) makes it susceptible to nucleophilic attack, particularly after activation of the ring nitrogen. rsc.org For 2-aryl substituted azetidines, such as this compound, these ring-opening reactions are highly regioselective. The reaction typically requires activation of the azetidine nitrogen, either through protonation (Brønsted or Lewis acids) or by conversion to a quaternary azetidinium salt. magtech.com.cnnih.gov
The presence of the aryl group at the C2 position stabilizes the transition state, and any potential carbocationic character, at the benzylic carbon. magtech.com.cn Consequently, nucleophilic attack occurs preferentially at the C2 position, leading to the selective cleavage of the C2-N bond. This results in the formation of functionalized γ-aminopropyl derivatives. A variety of nucleophiles can be employed in this transformation, leading to a diverse array of linear amine products. The general mechanism proceeds via an SN2 pathway. nih.goviitk.ac.in
Table 1: Potential Nucleophilic Ring-Opening Reactions and Products
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Halides | Tetrabutylammonium halides | γ-Haloamines |
| Alcohols/Phenols | Methanol, Phenol (with Lewis acid) | γ-Amino ethers |
| Thiols | Thiophenol | γ-Amino thioethers |
| Amines | Aniline | 1,3-Diamines |
| Cyanide | Sodium Cyanide | γ-Amino nitriles |
Ring Expansion Reactions of Azetidine Derivatives to Larger Heterocycles
The strain energy of the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, more thermodynamically stable nitrogen-containing heterocycles like pyrrolidines (5-membered) and azepanes (7-membered). While specific examples for this compound are not detailed in the literature, analogous transformations on other 2-substituted azetidines establish a clear precedent.
One common strategy involves introducing a side chain at the C2 position containing a leaving group. For instance, azetidines with a 3-hydroxypropyl side chain at the 2-position can be activated (e.g., by converting the alcohol to a tosylate). Subsequent intramolecular N-alkylation forms a strained bicyclic azetidinium intermediate. Nucleophilic opening of this intermediate can then lead to a mixture of ring-expanded products. The regioselectivity of the nucleophilic attack on the bicyclic system determines whether a five- or seven-membered ring is formed. This methodology represents a potential pathway for converting derivatives of this compound into substituted pyrrolidines and azepanes.
Functionalization of the Azetidine Nitrogen Atom
The secondary amine nitrogen in this compound is a key site for derivatization, allowing for the introduction of a wide variety of substituents. These reactions follow standard protocols for the functionalization of secondary amines and are crucial for modulating the compound's physicochemical properties or for linking it to other molecular fragments.
N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Protecting the nitrogen with certain groups can facilitate α-alkylation at the C2 position. rsc.orgresearchgate.net
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) readily forms the corresponding amides. This is a common method for incorporating the azetidine scaffold into peptide-like structures.
N-Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride, in the presence of a base yields stable sulfonamides. N-sulfonyl groups are often used to activate the azetidine ring towards nucleophilic attack. iitk.ac.inresearchgate.net
Table 2: Representative N-Functionalization Reactions
| Reaction Type | Reagent Example | Functional Group Introduced |
|---|---|---|
| N-Alkylation | Benzyl bromide | N-Benzyl |
| N-Acylation | Acetyl chloride | N-Acetyl (Amide) |
| N-Sulfonylation | p-Toluenesulfonyl chloride | N-Tosyl (Sulfonamide) |
Modifications at the Bromophenyl Substituent and Other Azetidine Ring Positions
The 3-bromophenyl group serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows for late-stage functionalization and the generation of extensive libraries of analogues.
Suzuki-Miyaura Coupling: This is a powerful method for forming biaryl structures by coupling the bromophenyl group with various aryl or heteroaryl boronic acids or esters. researchgate.netmdpi.com This reaction is generally high-yielding and tolerant of a wide range of functional groups.
Heck Coupling: The reaction with alkenes under palladium catalysis can introduce vinyl groups at the 3-position of the phenyl ring. beilstein-journals.org
Buchwald-Hartwig Amination: This reaction enables the coupling of the bromophenyl group with a diverse range of primary or secondary amines, anilines, or N-heterocycles to form C-N bonds. rsc.org
Sonogashira Coupling: Coupling with terminal alkynes provides access to aryl-alkyne structures.
Other Positions: While modifications at the C3 and C4 positions of the azetidine ring are less common starting from this compound, synthetic routes starting from 3-iodoazetidines have been shown to produce 2-aryl azetidines via a palladium-catalyzed migration/coupling process, highlighting the complex reactivity of the azetidine core. nih.gov
Table 3: Cross-Coupling Reactions at the Bromophenyl Group
| Reaction Name | Coupling Partner | Reagent/Catalyst System (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 2-(Biphenyl-3-yl)azetidine |
| Heck | Styrene | Pd(OAc)₂, Ligand, Base | 2-(3-Styrylphenyl)azetidine |
| Buchwald-Hartwig | Morpholine | Pd catalyst, Ligand (e.g., BrettPhos), Base | 2-(3-Morpholinophenyl)azetidine |
Azetidines as Versatile Synthons in Complex Molecule Synthesis
The unique structural and chemical properties of this compound make it a valuable synthon for the synthesis of complex molecules, particularly in medicinal chemistry. rsc.orgmagtech.com.cn The azetidine ring acts as a conformationally constrained bioisostere for other common groups, such as phenyl or tert-butyl groups, or as a rigid scaffold to orient substituents in three-dimensional space. nih.gov Its inclusion can improve metabolic stability and other pharmacokinetic properties. nih.gov
The bifunctional nature of this compound is particularly advantageous. The azetidine nitrogen allows for the molecule to be built into larger structures, while the bromophenyl group provides a site for late-stage diversification. nih.gov This "scaffold-based" approach is highly efficient for generating libraries of related compounds for structure-activity relationship (SAR) studies. For example, the azetidine can be incorporated into a core structure, followed by a series of parallel cross-coupling reactions on the bromo-substituent to explore the chemical space around that position. Azetidine carboxylic acids, related scaffolds, are frequently used as proline analogues in peptidomimetics. mdpi.com
Applications of Azetidine Derivatives in Catalysis and Advanced Organic Synthesis
Azetidines as Chiral Ligands in Asymmetric Catalysis
Chiral azetidine (B1206935) derivatives have emerged as effective ligands in asymmetric catalysis, where they create a well-defined, sterically constrained environment around a metal center to induce enantioselectivity in chemical reactions. nih.gov The rigid, concave geometry of the azetidine ring is particularly advantageous for constructing chiral pockets. nih.gov
Research has demonstrated that 2,4-cis-disubstituted azetidines can serve as a robust platform for developing N,N'-ligands for asymmetric catalysis. nih.gov In a copper-catalyzed Henry reaction, for example, single enantiomer 2,4-cis-disubstituted amino azetidines have been used to achieve high enantiomeric excess (>99% e.e.) in the formation of nitroaldol products from alkyl aldehydes and nitromethane. nih.gov The substituent at the 2-position, such as a phenyl or, hypothetically, a 3-bromophenyl group, points over the chelated metal, directly influencing the stereochemical outcome of the reaction by controlling the trajectory of the incoming substrate. nih.gov The electronic nature of the aryl substituent can also modulate the Lewis acidity of the metal center, further tuning the catalyst's activity and selectivity. The development of chiral cyclopentadienyl (B1206354) (Cpx) ligands has also become widespread in asymmetric catalysis, highlighting the importance of rigid chiral scaffolds in creating effective catalysts. snnu.edu.cn
| Catalyst System | Reaction Type | Substrates | Enantiomeric Excess (e.e.) |
| Cu(OAc)₂ / Chiral Azetidine Ligand | Henry Reaction | Aldehydes, Nitromethane | Up to >99% |
| Rh(I) / Chiral Diene Ligand | Various | Alkenes, etc. | High |
| Fe(II) / Chiral Bisoxazoline Ligand | Cyclopropanation | Indoles, Diazoesters | High |
Table 1: Examples of Asymmetric Reactions Utilizing Chiral Ligands. Data derived from studies on various chiral ligand systems, illustrating the potential of scaffolds like substituted azetidines. nih.govnih.govmdpi.com
Use of Azetidine Scaffolds in the Development of Non-Natural Amino Acids
Non-natural amino acids are powerful tools in chemical biology and drug discovery, enabling the synthesis of peptides and proteins with novel structures and functions. Azetidine-2-carboxylic acid, a four-membered ring analog of proline, is known to introduce significant conformational constraints into peptide chains. nih.govacs.orgwikipedia.org The synthesis of derivatives with substituents on the azetidine ring, such as 2-aryl groups, provides access to a new library of unique building blocks. acs.org
A compound like 2-(3-bromophenyl)azetidine serves as a direct precursor to a non-natural α-amino acid. The presence of the 3-bromophenyl group at the α-position to the nitrogen atom creates a sterically demanding and electronically distinct proline analog. Incorporating such an amino acid into a peptide could induce specific secondary structures, such as γ-turns, and enhance metabolic stability. acs.org Furthermore, the bromine atom on the phenyl ring acts as a versatile chemical handle for late-stage functionalization via cross-coupling reactions, allowing for the attachment of fluorescent probes, pharmacophores, or other molecular tags. nih.gov Synthetic routes often involve stereoselective methods to produce enantiomerically pure azetidinylcarboxylic acids, which can then be used in solid-phase peptide synthesis. acs.org
| Azetidine Amino Acid | Structural Feature | Potential Application in Peptides |
| Azetidine-2-carboxylic acid | Proline analog with a 4-membered ring | Induces conformational rigidity, γ-turns |
| 3-Aryl-azetidine-3-carboxylic acid | Conformationally constrained β-proline analog | Preparation of novel peptide structures |
| This compound-based acid | Sterically demanding α-substituent with a functional handle | Unique folding patterns, site for bioconjugation |
Table 2: Representative Azetidine-Based Non-Natural Amino Acids and Their Applications. acs.orgnih.gov
Integration of Azetidine Moieties in Polymer Chemistry
The inherent ring strain of azetidines makes them suitable monomers for ring-opening polymerization, providing a pathway to polyamines with defined structures. rsc.orgutwente.nl Cationic ring-opening polymerization (CROP) of azetidine and its N-alkylated derivatives typically leads to the formation of hyperbranched poly(trimethylenimine). utwente.nl
A monomer such as this compound could be subjected to CROP, initiated by Lewis or Brønsted acids. The polymerization would proceed via nucleophilic attack of the monomer's nitrogen atom on the activated azetidinium species of the growing chain. utwente.nl The resulting polymer would feature a polyamine backbone with pendant 3-bromophenyl groups at every third position of the chain. These aryl substituents would significantly impact the polymer's properties, including:
Solubility: Enhancing solubility in organic solvents.
Thermal Stability: Increasing the glass transition temperature (Tg) compared to unsubstituted poly(trimethylenimine).
Functionalization: The bromo-substituent provides a reactive site for post-polymerization modification, allowing for the synthesis of functional materials for applications in coatings, chelation, or as drug delivery vehicles. rsc.org
While the polymerization of 2-substituted azetidines has been studied, the steric bulk of the substituent can influence the polymerization kinetics and the degree of branching in the final polymer. utwente.nl
Azetidines as Precursors for Polyamine Ligands
Beyond polymerization, the controlled ring-opening of azetidines provides a powerful method for synthesizing discrete, polysubstituted linear amines and polyamine ligands, which are crucial in coordination chemistry and as antitumor agents. nih.gov The process typically involves N-activation of the azetidine ring to form a reactive azetidinium salt, followed by regioselective nucleophilic attack. nih.govmagtech.com.cn
For a 2-aryl substituted azetidine like this compound, the C2-N bond is susceptible to cleavage due to the stabilization of the resulting benzylic carbocation intermediate. magtech.com.cnclockss.org Nucleophilic ring-opening with various nucleophiles (e.g., halides, amines, thiols) would lead to the formation of γ-functionalized propylamines. This strategy allows for the synthesis of complex polyamine ligands where the 3-bromophenyl group can be retained as a key structural or functional element. The regioselectivity of the ring-opening is highly dependent on the electronic and steric effects of the substituents on the azetidine ring. magtech.com.cn
| Azetidine Precursor | Activation Method | Ring-Opening Nucleophile | Product Type |
| N-Tosyl-2-arylazetidine | Lewis Acid (e.g., Zn(II)) | Nitriles, Carbonyls | Polysubstituted linear amines |
| 2-Arylazetidine | N-alkylation (quaternization) | Halides (e.g., Br⁻) | γ-Halo-N,N-dialkylpropylamine |
| 2-(2-Bromoalkyl)azetidine | Heating (intramolecular) | Bromide (internal) | 4-Bromopiperidine (via expansion) |
Table 3: Synthetic Strategies for Ring-Opening of Azetidines to Form Linear Amines and Other Heterocycles. nih.govclockss.org
Synthetic Applications of Azetidine Derivatives as Masked 1,4-Dipoles
In advanced organic synthesis, strained rings can serve as precursors to reactive intermediates that would otherwise be difficult to generate. Azetidine derivatives can function as synthetic equivalents of 1,4-dipoles, enabling formal cycloaddition reactions. Upon activation, typically involving N-acylation and coordination to a Lewis acid, the azetidine ring can undergo heterolytic cleavage of a C-N bond.
In the case of this compound, activation would facilitate the cleavage of the C2-N bond. The phenyl group at C2 is crucial as it stabilizes the resulting carbocation through resonance. This generates a transient γ-amino carbocation, which behaves as a 1,4-dipole synthon. This reactive species can be trapped by various nucleophiles or participate in [4+n] cycloaddition reactions with suitable partners like alkenes or dienes. This "build and release" strategy, where a stable four-membered ring is photochemically or chemically converted into a reactive intermediate for subsequent functionalization, represents an efficient method for constructing complex molecular architectures from simple precursors. beilstein-journals.org The electronic properties of the 3-bromophenyl group would influence the stability and reactivity of this dipolar intermediate, allowing for fine-tuning of the reaction pathway.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Bromophenyl)azetidine, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves cyclization reactions or functional group transformations. For example, azetidine derivatives can be synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling using 3-bromophenyl precursors. highlights a method where 4-(3-bromophenyl)-1H-imidazol-2-amine reacts with dimethyl 2-acetylsuccinate under reflux in o-xylene with Ts-OH catalysis, yielding intermediates structurally related to azetidines. Optimization includes:
- Catalyst selection: Acid catalysts (e.g., Ts-OH) improve cyclization efficiency.
- Solvent choice: High-boiling solvents (e.g., o-xylene) facilitate reflux conditions.
- Stoichiometry: A 1:1.5 molar ratio of amine to ester ensures complete conversion.
Key Reaction Parameters
| Precursor | Catalyst | Solvent | Temp/Time | Yield | Reference |
|---|---|---|---|---|---|
| 4-(3-Bromophenyl)-1H-imidazol-2-amine | Ts-OH | o-xylene | Reflux, 3h | ~20% |
Alternative routes may use reductive amination or ring-closing metathesis, but solvent polarity and temperature control are critical to avoid side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy:
-
¹H-NMR: The azetidine ring protons (δ 3.0–4.5 ppm) and aromatic protons (δ 6.5–8.5 ppm) confirm structural integrity. Splitting patterns distinguish substituent positions .
-
¹³C-NMR: The carbonyl carbon (δ ~167 ppm) in spiro-azetidine derivatives and aromatic carbons (δ 115–157 ppm) provide connectivity insights .
- IR Spectroscopy: A strong β-lactam C=O stretch (~1755 cm⁻¹) confirms the azetidine ring .
- X-ray Crystallography: Resolve ambiguities in stereochemistry. For example, reports monoclinic crystal symmetry (space group P2₁/c) with β = 122.1°, validated using SHELXL refinement .
Data Cross-Validation: Discrepancies between NMR and crystallographic data (e.g., unexpected dihedral angles) may indicate dynamic behavior in solution. Use temperature-dependent NMR or DFT calculations to reconcile differences .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) studies calculate:
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4–5 eV) correlate with stability and charge-transfer potential .
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., bromine as an electrophilic center).
- Non-covalent Interactions (NCI): Analyze π-stacking or halogen bonding in crystal packing (e.g., Br···π interactions at 3.4 Å) .
Workflow:
- Optimize geometry using B3LYP/6-311G(d,p).
- Compute vibrational frequencies to confirm minima.
- Compare theoretical IR/NMR spectra with experimental data to validate models .
Example Application: DFT revealed that electron-withdrawing bromine substituents reduce azetidine ring strain, enhancing thermal stability .
Q. What strategies resolve crystallographic data inconsistencies in azetidine derivatives?
Methodological Answer: Challenges include twinning, disorder, or weak diffraction. Mitigation strategies:
- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- Refinement Tools: SHELXL (for small molecules) handles anisotropic displacement parameters and restraints for disordered atoms. For example, refined a monoclinic structure with R₁ = 0.053 using SHELXL .
- Validation: Check R factors, residual density maps, and PLATON alerts. If twinning is suspected (e.g., α > 5° in β angle), use TWINLAW for analysis .
Case Study: A spiro-azetidine crystal showed pseudo-merohedral twinning, resolved by integrating SHELXE with TWINABS for scaling .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
Methodological Answer: SAR relies on systematic substituent variation and bioassay data. demonstrates azetidine derivatives as dopamine transporter (DAT) ligands:
- Key Modifications:
-
N-Substitution: Bulky groups (e.g., diarylmethoxy) enhance DAT affinity (Ki < 10 nM).
-
Bromine Position: Para-bromo on phenyl rings improves selectivity over serotonin transporters (SERT) .
- Assay Design:
-
Binding Assays: Use rat brain homogenates and radiolabeled ligands (e.g., [³H]GBR 12909) .
-
Functional Assays: Measure dopamine uptake inhibition in HEK293 cells expressing hDAT .
Data Interpretation: Correlate logP (lipophilicity) with blood-brain barrier penetration. Bromine’s electronegativity may reduce metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
